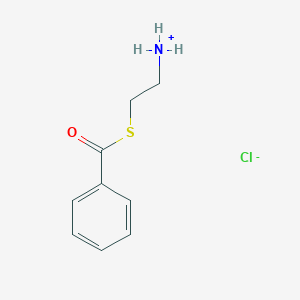

S-Benzoylcysteamine hydrochloride

Vue d'ensemble

Description

S-Benzoylcysteamine hydrochloride is not directly mentioned in the provided papers. However, the synthesis and properties of related compounds can offer insights into the characteristics of S-Benzoylcysteamine hydrochloride. For instance, the synthesis of S-methyl-β,β-dimethylcysteine from S-benzyl-β,β-dimethylcysteine suggests a methodology that could potentially be adapted for the synthesis of S-Benzoylcysteamine by substituting the appropriate functional groups .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of conditions to ensure the desired product. For example, the synthesis of S-methyl-β,β-dimethylcysteine required the addition of benzyl mercaptan to α-benzoylamino-β,β-dimethylacrylic acid, followed by hydrolysis . This indicates that the synthesis of S-Benzoylcysteamine hydrochloride might also involve a sequence of reactions including activation, nucleophilic addition, and subsequent modifications.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. The X-ray analysis of related compounds, such as the (-)- and (+)-1-benzylcyclohexan-1,2-diamine hydrochlorides, provides detailed information about their stereochemistry . Although S-Benzoylcysteamine hydrochloride is not analyzed in these papers, similar analytical techniques could be used to determine its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to S-Benzoylcysteamine hydrochloride can be inferred from the reactions they undergo. For instance, 2-(chloroseleno)benzoyl chloride acts as a bifunctional electrophile, reacting with C-H acids to produce selenophenes . This suggests that S-Benzoylcysteamine hydrochloride might also participate in electrophilic reactions due to the presence of the benzoyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The papers provided do not directly discuss the properties of S-Benzoylcysteamine hydrochloride, but they do describe the properties of structurally related compounds. For example, the enantiomeric excess of synthesized diamine hydrochlorides was determined by chiral HPLC, indicating the importance of purity and stereochemistry in the physical properties of these compounds . Similarly, the properties of S-Benzoylcysteamine hydrochloride would likely be influenced by its stereochemistry and purity.

Applications De Recherche Scientifique

Antioxidant and Anti-HIV Activities : A study synthesized analogues of S-Benzoylcysteamine to investigate their antioxidant and anti-HIV properties in human macrophages. This research is significant in the context of treating neurological aspects of HIV infection, suggesting potential applications in adjuvant therapies (Oiry et al., 2004).

Environmental Analysis : Another research developed ultra performance liquid chromatography methods for detecting multiple classes of pharmaceuticals, including compounds similar to S-Benzoylcysteamine, in surface water and wastewater. This study is crucial for environmental monitoring and pollution assessment (Kasprzyk-Hordern et al., 2008).

Biosynthesis Studies : Research into the biosynthesis of the benzoyl moiety of cocaine identified S-Benzoylcysteamine analogues as precursors. This study provides insights into the biochemical pathways and synthesis of complex organic molecules (Bjorklund & Leete, 1992).

Chemical and Enzymatic Hydrolysis : A study on N-acetylcysteine prodrugs assessed S-Benzoylcysteamine derivatives, analyzing their hydrolysis characteristics. This research is relevant in the field of medicinal chemistry, exploring ways to increase drug bioavailability (Kahns & Bundgaard, 1990).

Analytical Chemistry Applications : Research developed a high-performance liquid chromatographic method for the determination of various pharmaceuticals, including S-Benzoylcysteamine analogues, in biological samples. This method is significant for drug monitoring and pharmacokinetic studies (Wong et al., 2016).

Drug Development and Validation : A study focused on the development and validation of an HPLC method for simultaneous determination of Benzydamine hydrochloride and Cetylpyridinium chloride in oral spray solution. This research highlights the importance of analytical methods in quality control of pharmaceutical products (Piponski et al., 2022).

Safety And Hazards

Sigma-Aldrich provides S-Benzoylcysteamine hydrochloride to researchers but does not collect analytical data for this product . Therefore, researchers are responsible for confirming the product’s identity and/or purity . It’s important to handle all chemical compounds with appropriate safety measures.

Propriétés

IUPAC Name |

S-(2-aminoethyl) benzenecarbothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS.ClH/c10-6-7-12-9(11)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMMDVDODBJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938760 | |

| Record name | S-(2-Aminoethyl) benzenecarbothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Benzoylcysteamine hydrochloride | |

CAS RN |

17612-90-7 | |

| Record name | S-(2-Aminoethyl) benzenecarbothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)